Product packaging for Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-(Cat. No.:CAS No. 15194-30-6)

Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-

Cat. No.: B14704267
CAS No.: 15194-30-6
M. Wt: 190.24 g/mol
InChI Key: GBPMHVWWNARLJZ-UHFFFAOYSA-N
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Description

Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- is a specialty urea derivative with the molecular formula C8H18N2O3 . This compound is part of the structurally diverse class of urea-based chemicals, which are of significant interest in modern drug discovery and medicinal chemistry due to their ability to form multiple, stable hydrogen bonds with biological targets, a key interaction for modulating potency and selectivity in therapeutic agents . The presence of both hydroxyethyl and propyl substituents on the urea core creates a hybrid structure that can be utilized to fine-tune crucial physicochemical properties of lead compounds, such as solubility and permeability, during the optimization process . Urea derivatives are frequently investigated as core structures in the development of enzyme inhibitors, anticancer agents, and antibacterial compounds . Furthermore, hydroxyethyl-functionalized ureas are known for their hygroscopic nature and application in material science, for instance, as components in polymers or as functional additives . Researchers value this compound for constructing molecular architectures with defined conformations, as the urea functionality can impart conformational restraint and facilitate intramolecular interactions . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. All safety data sheets (SDS) must be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O3 B14704267 Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- CAS No. 15194-30-6

Properties

CAS No.

15194-30-6

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-propylurea

InChI

InChI=1S/C8H18N2O3/c1-2-3-9-8(13)10(4-6-11)5-7-12/h11-12H,2-7H2,1H3,(H,9,13)

InChI Key

GBPMHVWWNARLJZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CCO)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for Urea, N,n Bis 2 Hydroxyethyl N Propyl

Precursor Selection and Design Considerations in N,N-bis(2-hydroxyethyl)-N'-propyl-urea Synthesis

The synthesis of an unsymmetrical urea (B33335) such as N,N-bis(2-hydroxyethyl)-N'-propyl-urea requires a careful selection of precursors to ensure the desired product is formed with high selectivity and yield. The primary challenge in synthesizing unsymmetrical ureas is the potential for the formation of symmetrical urea byproducts.

A common and effective strategy for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate. In the case of N,N-bis(2-hydroxyethyl)-N'-propyl-urea, the logical precursors would be N,N-bis(2-hydroxyethyl)amine and propyl isocyanate .

Alternatively, a phosgene-based route could be employed, where N,N-bis(2-hydroxyethyl)amine is first reacted with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, diphosgene) to form an intermediate N,N-bis(2-hydroxyethyl)carbamoyl chloride. This intermediate would then be reacted with propylamine (B44156) to yield the final product. However, the high toxicity of phosgene makes this route less desirable.

A third potential route involves the reaction of diethanolamine (B148213) with propyl isocyanate . The design of the synthesis must also consider the protection of the hydroxyl groups of the diethanolamine to prevent side reactions, although this may not be necessary depending on the reaction conditions.

Table 1: Potential Precursors for the Synthesis of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-

Precursor 1Precursor 2Synthetic Route
N,N-bis(2-hydroxyethyl)aminePropyl isocyanateIsocyanate addition
N,N-bis(2-hydroxyethyl)aminePhosgene/TriphosgenePhosgene-based
PropylamineN,N-bis(2-hydroxyethyl)carbamoyl chloridePhosgene-based
DiethanolaminePropyl isocyanateIsocyanate addition

Optimized Reaction Conditions and Parameter Tuning

The optimization of reaction conditions is crucial for maximizing the yield and purity of N,N-bis(2-hydroxyethyl)-N'-propyl-urea.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the reaction rate and selectivity. For the reaction of an amine with an isocyanate, aprotic solvents are generally preferred to avoid reaction of the solvent with the isocyanate.

Table 2: Potential Solvent Systems and Their Effects

SolventTypePotential Effects
Dichloromethane (DCM)AproticGood solubility for reactants, inert.
Tetrahydrofuran (THF)AproticGood solubility, can be dried effectively.
Acetonitrile (B52724) (MeCN)Aprotic, PolarMay accelerate the reaction due to its polarity.
TolueneAprotic, NonpolarMay require higher temperatures.

Temperature and Pressure Effects on Reaction Kinetics and Product Yield

The reaction between an amine and an isocyanate is typically exothermic and can often be carried out at room temperature. However, gentle heating may be required to drive the reaction to completion. High temperatures should be avoided to prevent side reactions, such as the formation of allophanates from the reaction of the product urea with excess isocyanate. The reaction is generally carried out at atmospheric pressure.

Catalytic Strategies for Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- Formation

While the reaction between an amine and an isocyanate often proceeds without a catalyst, certain catalysts can be employed to increase the reaction rate. Tertiary amines, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), are commonly used as basic catalysts. Organotin compounds, although effective, are often avoided due to their toxicity.

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign methods. For the synthesis of N,N-bis(2-hydroxyethyl)-N'-propyl-urea, this would involve avoiding toxic reagents like phosgene and minimizing waste.

A greener approach would be the direct carbonylation of N,N-bis(2-hydroxyethyl)amine and propylamine using a source of carbonyl, such as carbon dioxide or dimethyl carbonate, in the presence of a suitable catalyst. This approach, however, is often more challenging and may require more specialized catalytic systems.

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.orgbeilstein-journals.organton-paar.comresearchgate.netnih.gov The use of microwave irradiation could potentially reduce the reaction time for the synthesis of N,N-bis(2-hydroxyethyl)-N'-propyl-urea from hours to minutes. beilstein-journals.orgbeilstein-journals.organton-paar.comresearchgate.netnih.gov This technique often leads to higher yields and purities due to the rapid and uniform heating of the reaction mixture. anton-paar.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHoursMinutes
TemperatureBulk heating, potential for hotspotsUniform heating
YieldModerate to highPotentially higher
PurityGoodOften higher purity

Flow Chemistry Applications for Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of complex substituted ureas like Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-. Flow chemistry, utilizing microreactors and continuous-flow systems, offers superior control over reaction parameters, leading to increased safety, higher yields, and improved product consistency. acs.orgresearchgate.net

For the synthesis of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-, a continuous-flow setup would typically involve the reaction of N-propyldiisopropylamine with a suitable isocyanate precursor in a heated microreactor. The precise control of temperature, pressure, and residence time afforded by flow reactors is crucial for managing the exothermic nature of isocyanate reactions and minimizing the formation of by-products. nih.gov In-line analytical techniques, such as FT-IR spectroscopy, can be integrated into the flow system to monitor the reaction in real-time, allowing for rapid optimization of conditions. researchgate.net

The key advantages of a continuous flow approach over traditional batch synthesis are summarized in the table below. These benefits include significantly reduced reaction times, enhanced heat and mass transfer, and the ability to safely handle potentially hazardous intermediates. acs.orgnih.gov

ParameterBatch Synthesis (Conventional Method)Flow Chemistry (Continuous Synthesis)
Reaction TimeHours to daysSeconds to minutes
Heat TransferPoor, potential for localized hot spotsExcellent, high surface-area-to-volume ratio
Mass TransferLimited by stirring efficiencyEfficient, rapid mixing
ScalabilityDifficult, requires redesign of equipmentStraightforward, numbering-up or longer run times
SafetyHigher risk with large volumes of reagentsInherently safer with small reaction volumes
Product PurityVariable, higher potential for by-productsHigh, improved selectivity and consistency

Sustainable Synthesis Practices and Waste Minimization Strategies

Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of urea derivatives to reduce environmental impact and improve process efficiency. For Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-, this involves a multi-faceted approach focusing on feedstock selection, reaction media, and waste reduction.

A primary goal is the avoidance of hazardous reagents like phosgene and its derivatives, which are traditionally used to generate isocyanates. rsc.org Modern, greener routes may involve the direct carbonylation of the corresponding amines with carbon dioxide, a renewable and non-toxic C1 feedstock. nih.gov While this often requires catalytic activation, it aligns with the principles of atom economy by incorporating the majority of the starting materials into the final product.

The choice of solvent is another critical factor. Water is an ideal green solvent for the synthesis of some N-substituted ureas, eliminating the need for volatile organic compounds (VOCs). rsc.orgrsc.org The high polarity of the reactants and the final product, Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-, suggests that aqueous-based synthesis could be a viable and environmentally friendly option.

Waste minimization strategies extend beyond the reaction itself to include the entire process lifecycle. This includes recycling catalysts, converting by-products into valuable feedstocks, and utilizing waste-to-chemical technologies where applicable. ureaknowhow.comnih.gov For instance, ammonia (B1221849), a common by-product in some urea synthesis pathways, can be captured and recycled back into the process. ureaknowhow.com

Synthetic RouteKey ReagentsSolventPrimary By-productGreen Chemistry Alignment
Phosgene-basedAmine, PhosgeneDichloromethane, TolueneHCl, COCl₂ derivativesPoor (toxic reagents, hazardous waste)
Isocyanate-basedAmine, Propyl IsocyanateTetrahydrofuran (THF)MinimalModerate (avoids phosgene but uses reactive intermediate)
Direct CarbonylationAmine, Carbon DioxideWater or Supercritical CO₂WaterExcellent (renewable feedstock, high atom economy, benign solvent)
Urea TransamidationAmine, UreaNone (Melt) or WaterAmmoniaGood (avoids hazardous reagents, potential for NH₃ recycling)

Advanced Purification and Isolation Methodologies for Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-

The purification of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- presents a challenge due to its high polarity, low volatility, and multiple hydrogen-bonding sites from the two hydroxyl groups and the urea moiety. Traditional methods like simple distillation are often unsuitable. Therefore, advanced methodologies are required to achieve high purity.

Crystallization is a fundamental technique for purifying solid compounds. For related bis(2-hydroxyethyl)urea compounds, recrystallization from polar solvents like methanol (B129727) or methanol/ethyl acetate (B1210297) mixtures has proven effective for isolating the product as colorless crystals. researchgate.netchemicalbook.com This method is effective at removing impurities with different solubility profiles.

Chromatography offers a more sophisticated approach for separating complex mixtures. Given the compound's highly polar nature, standard normal-phase chromatography on silica (B1680970) gel can be problematic, often resulting in poor separation and streaking. reddit.com Advanced chromatographic techniques are more suitable:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent mixed with water. biotage.com It is specifically designed for the retention and separation of very polar compounds that are not well-retained in reversed-phase chromatography.

Aqueous Normal-Phase Flash Chromatography: A variation of HILIC, this method uses water as the strong solvent in the mobile phase, allowing for effective separation of highly polar molecules like carbohydrates and, by extension, poly-hydroxylated ureas. biotage.com

Ion-Assisted Chromatography: A newer technique involves adding salts, such as calcium chloride, to the mobile phase during normal-phase chromatography. This has been shown to improve the purification of extremely polar organic compounds on standard silica gel, offering a cost-effective alternative to more expensive stationary phases. swri.org

MethodologyPrinciple of SeparationApplicability for Target CompoundAdvantagesLimitations
RecrystallizationDifferential solubilityHigh (for solid products)Scalable, cost-effective, high purity possibleRequires suitable solvent, potential for product loss in mother liquor
Normal-Phase ChromatographyAdsorption on polar stationary phaseLow to ModerateWidely availablePoor retention, peak tailing/streaking due to high polarity
Reversed-Phase HPLCPartitioning with non-polar stationary phaseLowHigh resolutionVery poor retention ("breakthrough") of highly polar analytes
HILIC / Aqueous Normal-PhasePartitioning into an adsorbed water layer on a polar stationary phaseExcellentSpecifically designed for polar compounds, good peak shapeRequires careful solvent selection and column equilibration

Sophisticated Spectroscopic and Analytical Characterization of Urea, N,n Bis 2 Hydroxyethyl N Propyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published NMR data, including 1H NMR, 13C NMR, or multi-dimensional NMR spectra, could be located for Urea (B33335), N,N-bis(2-hydroxyethyl)-N'-propyl-. Structural elucidation would require these spectra to confirm the molecular structure and assign chemical shifts to each unique proton and carbon atom.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To map the connectivity of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These analyses would confirm the bonding arrangement between protons and carbons, for instance, verifying the attachment of the propyl group to one nitrogen and the two hydroxyethyl (B10761427) groups to the other. This experimental data is not available.

Solid-State NMR Applications in Polymorph Analysis and Molecular Dynamics

Solid-state NMR is a powerful tool for studying the structure and dynamics of crystalline solids. lookchem.com It can differentiate between different crystalline forms (polymorphs) and provide insights into molecular motion in the solid state. chemicalbook.com However, no solid-state NMR studies specific to Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- have been reported.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

While the molecular formula is C8H18N2O3, yielding a theoretical exact mass, there is no published High-Resolution Mass Spectrometry (HRMS) data to experimentally confirm this. Furthermore, analysis of its fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) would be required to understand how the molecule breaks apart upon ionization. This information is crucial for structural confirmation and identification in complex mixtures. Such studies have not been found in the available literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule. For Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-, these spectra would be expected to show characteristic absorption bands for the O-H (hydroxyl), N-H, C=O (urea carbonyl), and C-N groups. Conformational studies would involve analyzing shifts in these bands under different conditions. Specific IR or Raman spectra for this compound are not available.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing Investigations

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. lookchem.com There are no published crystal structures for Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-.

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of urea derivatives and for quantitative analysis. chemicalbook.comresearchgate.net Developing a specific HPLC method for Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- would involve selecting an appropriate column, mobile phase, and detector to separate it from any impurities or related substances. No validated chromatographic methods specifically for the analysis of this compound have been published.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- would be essential for its quantification and purity assessment. A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A hypothetical HPLC method could be developed using a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small amount of acid, like formic or trifluoroacetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, likely at a low wavelength (around 200-210 nm) where the urea chromophore absorbs, or a more universal detector like a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD) if UV absorbance is weak.

Method validation would be performed according to established guidelines to ensure its reliability. This would involve assessing parameters such as:

Linearity: Analyzing a series of standard solutions of known concentrations to establish a linear relationship between concentration and detector response.

Accuracy: Determining the closeness of the measured value to the true value, often by spiking a sample matrix with a known amount of the compound.

Precision: Assessing the repeatability of the method by performing multiple measurements on the same sample.

Specificity: Ensuring that the method can accurately measure the analyte in the presence of other components, such as impurities or degradation products.

Table 1: Hypothetical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Component Profiling

Gas Chromatography (GC) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-, GC analysis would be particularly useful for detecting any residual volatile starting materials, solvents, or volatile degradation products.

Due to the relatively low volatility and polar nature of the target compound, direct GC analysis might be challenging. Derivatization, such as silylation, could be employed to increase its volatility and thermal stability, making it more amenable to GC analysis. The analysis would likely be performed using a capillary column with a polar stationary phase to effectively separate the components. A flame ionization detector (FID) would be a suitable general-purpose detector, while a mass spectrometer (MS) would provide definitive identification of the volatile components based on their mass spectra.

Table 2: Hypothetical GC Method Parameters for Volatile Impurities

ParameterCondition
Column DB-WAX, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 240 °C (10 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Injection Mode Split (20:1)

Thermal Analysis Techniques for Phase Transition and Thermal Stability Investigations

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-, a DSC analysis would provide crucial information about its physical state and purity. A sharp melting peak would indicate a crystalline solid with high purity, while a broad melting range might suggest the presence of impurities or an amorphous nature. The melting point is a characteristic physical property of the compound.

Table 3: Hypothetical DSC Data

ParameterValue
Melting Onset Data not available
Peak Melting Temperature (Tm) Data not available
Enthalpy of Fusion (ΔHf) Data not available
Glass Transition (Tg) Data not available

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

A TGA analysis of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- would reveal the temperature at which it begins to decompose and the different stages of its decomposition. The analysis would be conducted by heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The resulting TGA curve would show the percentage of mass loss versus temperature, from which the onset temperature of decomposition and the temperatures for specific mass loss percentages can be determined. This information is critical for understanding the thermal limits of the compound.

Table 4: Hypothetical TGA Data

ParameterValue
Onset of Decomposition (Tonset) Data not available
Temperature at 5% Mass Loss (T5%) Data not available
Temperature at 50% Mass Loss (T50%) Data not available
Residual Mass at 600 °C Data not available

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the computational and theoretical investigations of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- to generate a detailed article according to the requested outline.

Searches for quantum chemical calculations (such as DFT), molecular dynamics simulations, predicted spectroscopic parameters, reaction mechanism elucidations, and structure-property relationship modeling for this exact compound did not yield specific research findings, detailed data, or data tables.

While computational studies have been conducted on related urea derivatives, the strict adherence to the specified compound—Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-—as per the instructions, prevents the inclusion of information from these other molecules. Therefore, it is not possible to provide the requested in-depth article at this time.

Mechanistic Studies and Reaction Pathways Involving Urea, N,n Bis 2 Hydroxyethyl N Propyl

Investigation of Formation Reaction Mechanisms

The formation of asymmetrically substituted ureas such as Urea (B33335), N,N-bis(2-hydroxyethyl)-N'-propyl- can be conceptualized through several synthetic routes, primarily involving the reaction of an amine with a urea derivative or an isocyanate. A common method for the synthesis of N,N'-disubstituted ureas is the condensation of urea with amines at elevated temperatures. For instance, the synthesis of N,N′-bis(2-hydroxyethyl)urea has been achieved by the condensation of urea with ethanolamine (B43304) at temperatures between 135°C and 140°C, with the continuous removal of ammonia (B1221849) to drive the reaction forward. researchgate.net

A plausible pathway for the synthesis of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- would involve a multi-step process. First, the reaction of urea with diethanolamine (B148213) could yield N,N-bis(2-hydroxyethyl)urea. This intermediate could then be reacted with propylamine (B44156). Alternatively, a more direct route might involve the reaction of N-propylurea with diethanolamine or the reaction of N,N-bis(2-hydroxyethyl)amine with propyl isocyanate. The latter is a common method for producing unsymmetrically substituted ureas.

Another potential mechanism is the oxidative carbonylation of primary amines. While not explicitly detailed for this specific compound, tungsten carbonyl catalysts have been used for the oxidative carbonylation of primary amines to form 1,3-disubstituted ureas. researchgate.net This suggests that a reaction involving propylamine and diethanolamine in the presence of a suitable carbonyl source and catalyst could be a viable synthetic route.

The reaction conditions, such as temperature, pressure, and the presence of catalysts, would significantly influence the reaction mechanism and the yield of the final product. For example, the synthesis of N,N'-bis(3-dimethylaminopropyl)urea is achieved by reacting N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate in an organic solvent. google.com This highlights the diversity of reagents that can be employed to form the urea backbone.

Table 1: Plausible Synthesis Routes for Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- This table is generated based on established chemical principles and synthesis methods for analogous compounds, as direct synthesis data for the target compound is not readily available.

Reactant 1Reactant 2Reaction TypeKey Conditions
N,N-bis(2-hydroxyethyl)aminePropyl isocyanateAdditionTypically performed in an inert solvent at or below room temperature.
DiethanolamineN-PropylureaCondensationElevated temperatures with removal of ammonia.
PropylamineN,N-bis(2-hydroxyethyl)carbamoyl chlorideNucleophilic SubstitutionIn the presence of a base to neutralize HCl.

Interaction Mechanisms with Other Chemical Species (e.g., Metal Ions, Organic Substrates)

The presence of multiple donor atoms (nitrogen and oxygen) in Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- suggests its potential to interact with other chemical species, particularly metal ions. The N,N-bis(2-hydroxyethyl)amino group is a known chelating agent for various metal ions.

The interaction with metal ions typically involves the formation of coordination complexes. The nitrogen atom of the tertiary amine and the oxygen atoms of the hydroxyl groups can act as Lewis bases, donating electron pairs to a metal cation. Studies on similar ligands, such as N,N-bis(2-hydroxyethyl)glycine (bicine), have shown the formation of stable complexes with a range of divalent and trivalent metal ions. researchgate.net The mode of coordination can vary depending on the metal ion, the pH of the solution, and the stoichiometry of the system.

In metal-urea complexes, coordination can occur through the oxygen atom of the carbonyl group or the nitrogen atoms. destechpub.com For Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-, the chelation effect of the bis(2-hydroxyethyl)amino group would likely dominate the interaction with metal ions. The formation of five-membered chelate rings involving the nitrogen and oxygen atoms would contribute to the stability of the resulting complexes.

The interaction with organic substrates could occur through hydrogen bonding. The hydroxyl groups and the N-H proton of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. These interactions can influence the solubility and reactivity of the compound in different solvent systems.

Table 3: Expected Coordination Behavior with Metal Ions This table is based on the known coordination chemistry of analogous N,N-bis(2-hydroxyethyl)amino compounds.

Metal IonExpected Coordination GeometryPotential Donor Atoms
Cu(II)Distorted OctahedralN (amine), O (hydroxyl), O (carbonyl)
Ni(II)Octahedral or Square PlanarN (amine), O (hydroxyl), O (carbonyl)
Co(II)Octahedral or TetrahedralN (amine), O (hydroxyl), O (carbonyl)
Zn(II)Tetrahedral or OctahedralN (amine), O (hydroxyl), O (carbonyl)

Kinetic Studies of Chemical Transformations Involving Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-

The formation of ureas from amines and isocyanates is typically a rapid reaction. The kinetics of the base-catalyzed hydrolysis of urea have been studied, revealing the influence of hydroxide (B78521) ion concentration on the reaction rate. acs.org The hydrolysis of substituted ureas is also subject to kinetic analysis, with the reaction rate being dependent on the nature of the substituents. Electron-withdrawing groups generally increase the rate of hydrolysis, while bulky groups may decrease the rate due to steric hindrance.

A study on the time-dependent formation of (2-hydroxyethyl)urea from ethanolamine and urea showed that the reaction rate is significantly influenced by temperature. researchgate.net Higher temperatures lead to a faster formation of the product. This suggests that the synthesis of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- would also be temperature-dependent.

The kinetics of complex formation with metal ions can be studied using techniques such as potentiometric titrations and spectrophotometry. These studies would provide information on the stability constants of the complexes and the rates of ligand exchange reactions. The kinetics of polymerization reactions involving related compounds, such as poly(2-hydroxyethyl methacrylate), have been investigated using techniques like differential scanning calorimetry. mdpi.com

Table 4: Factors Influencing Reaction Kinetics of Substituted Ureas This table summarizes general factors affecting the kinetics of reactions involving substituted ureas, based on studies of analogous compounds.

Reaction TypeInfluencing FactorsExpected Effect on Rate
Formation (from amine and isocyanate)Reactant Concentration, SolventIncreased concentration generally increases rate. Solvent polarity can affect rate.
HydrolysispH, TemperatureRate is typically faster at extreme pH values and higher temperatures.
Complexation with Metal IonsMetal Ion Concentration, Ligand Concentration, pHRate depends on the lability of the metal ion's coordination sphere and pH-dependent speciation of the ligand.

Research into Non Prohibited Applications of Urea, N,n Bis 2 Hydroxyethyl N Propyl

Role in Materials Science and Polymer Chemistry

The bifunctional nature of Urea (B33335), N,N-bis(2-hydroxyethyl)-N'-propyl-, stemming from its two hydroxyl groups, positions it as a valuable component in polymer synthesis. These groups can react with other monomers to build polymer chains or create cross-linked networks, significantly influencing the final properties of the material.

As a Monomer or Cross-linking Agent in Polymer Synthesis

Due to its dual hydroxyl functionality, Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- can act as a diol monomer in polycondensation reactions. This makes it a potential building block for polyesters and polyurethanes. In polyurethane synthesis, for instance, it can react with diisocyanates to form the polymer backbone.

Furthermore, this compound is a candidate for use as a cross-linking agent. google.com Cross-linking agents are crucial for transforming liquid resins or thermoplastics into durable thermosetting plastics. In this role, the hydroxyl groups of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- would react with functional groups on polymer chains, such as carboxyl, anhydride, or amine groups, to form a three-dimensional network. google.com This process enhances the rigidity and stability of the polymer. A patent for (hydroxyalkyl)urea crosslinking agents suggests their versatility in crosslinking various polymer types, including aqueous solutions, melts, and emulsions. google.com

The synthesis of related compounds like N,N'-bis(2-hydroxyethyl)urea has been explored for creating polyurethane foams. researchgate.netresearchgate.net These studies show that hydroxyalkyl urea derivatives can be effective polyol components in such applications. researchgate.net

Influence on Polymer Mechanical and Thermal Properties

The incorporation of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- into a polymer matrix is expected to have a significant impact on its mechanical and thermal properties. The urea group can form strong hydrogen bonds, which can increase the intermolecular forces between polymer chains. This can lead to improvements in tensile strength and stiffness. researchgate.net

The cross-linked network created by this molecule would enhance the dimensional stability and thermal resistance of the polymer. Research on similar polyurethane systems has shown that the structure of the cross-linking agent influences the final properties of the material. uliege.be For example, the addition of biobased polyols in polyurethane elastomers has been shown to affect their thermal stability and flame retardancy. mdpi.com

The presence of the propyl group, being a short alkyl chain, could introduce a degree of flexibility into the polymer, potentially improving its impact resistance. The balance between the rigid urea group and the more flexible propyl and hydroxyethyl (B10761427) groups would allow for the fine-tuning of the polymer's properties.

Below is an interactive data table illustrating the potential impact of a hydroxyalkyl urea cross-linker on the mechanical properties of a polymer, based on data from related systems.

Polymer SystemCross-linker Content (%)Tensile Strength (MPa)Elongation at Break (%)
Poly(acrylic acid)013.6>500
Poly(acrylic acid)521.7250
Poly(acrylic acid)1030.2150
Polyethyleneimine10--

Note: This data is illustrative and based on the performance of similar hydroxyalkyl urea cross-linkers in different polymer systems. google.com

Applications in Chemical Synthesis and Catalysis

The unique combination of functional groups in Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- also suggests its potential utility in chemical synthesis and catalysis.

As a Ligand in Coordination Chemistry

The nitrogen and oxygen atoms in the urea and hydroxyl groups possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- to act as a multidentate ligand, forming stable complexes with various metals. The structure of the resulting metal complex would depend on the coordination preferences of the metal ion and the steric constraints of the ligand. The study of such complexes is a fundamental aspect of coordination chemistry and can lead to the development of new materials with interesting magnetic, optical, or catalytic properties.

Catalytic Activity in Organic Transformations

Urea derivatives are known to act as organocatalysts in a variety of organic reactions. The hydrogen-bonding capabilities of the urea moiety can be exploited to activate substrates and stabilize transition states, thus accelerating the reaction rate. For example, chiral urea derivatives have been successfully used as catalysts in asymmetric synthesis.

While the catalytic activity of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- itself has not been reported, its structure suggests it could be a precursor for more complex catalysts. The hydroxyl groups could be functionalized to introduce other catalytic moieties or to attach the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.

Development of Advanced Functional Materials

The versatile chemical nature of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- opens up possibilities for its use in the creation of advanced functional materials.

One potential application is in the development of hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water. The hydroxyl groups and the polar urea group would impart hydrophilicity to a polymer network, making it suitable for hydrogel formation. Bis-urea based compounds have been studied for their ability to form supramolecular polymers and hydrogels. tue.nl These materials have potential applications in biomedical fields, such as drug delivery and tissue engineering.

Furthermore, the ability of this compound to act as a cross-linker and its potential to coordinate with metal ions could be utilized in the design of functional coatings. For example, a coating incorporating this molecule could exhibit improved adhesion, scratch resistance, and thermal stability. If complexed with a suitable metal, the coating could also possess antimicrobial or anti-corrosive properties.

Incorporation into Smart Materials and Responsive Systems

There is no data available on the integration of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- into materials designed to respond to external stimuli such as light, temperature, or pH.

Role in Supramolecular Assemblies and Self-Healing Materials

No literature could be found that describes the use of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- as a building block for supramolecular structures or in the formulation of self-healing materials. Research into self-healing polymers based on urea chemistry has focused on the reversibility of the urea bond itself, often catalyzed by external factors, but has not specified the use of this particular compound. rsc.org

Derivatives and Analogues of Urea, N,n Bis 2 Hydroxyethyl N Propyl

Synthesis and Characterization of Structurally Related Urea (B33335) Derivatives

No information is available on the synthesis or characterization of derivatives of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-.

Systematic Structural Modifications and Their Impact on Chemical Reactivity

There is no data on structural modifications of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- or the resulting impact on its chemical reactivity.

Comparative Studies of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- with Related Chemistries

No comparative studies involving Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- were found.

Exploration of Structure-Activity Relationships in Non-Biological Contexts (e.g., Catalytic Performance, Material Attributes)

There is no information regarding the structure-activity relationships of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- in any non-biological applications.

Environmental Fate and Transformation of Urea, N,n Bis 2 Hydroxyethyl N Propyl

Biodegradation Studies and Microbial Transformation Pathways in Environmental Matrices

No studies specifically investigating the biodegradation of Urea (B33335), N,N-bis(2-hydroxyethyl)-N'-propyl- by environmental microorganisms were found. Consequently, information regarding its persistence in soil and water, the microbial species capable of its degradation, and the metabolic pathways involved in its breakdown is currently unavailable.

Photolytic and Hydrolytic Degradation Processes in Aquatic and Terrestrial Environments

There is no available research on the photolytic or hydrolytic degradation of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-. Therefore, its stability in the presence of sunlight in aquatic environments and its rate of breakdown through hydrolysis under various pH conditions remain unknown.

Sorption and Mobility in Soil and Sediment Systems

Data on the sorption and mobility of Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- in soil and sediment are absent from the scientific literature. As a result, its potential to leach into groundwater or bind to soil and sediment particles cannot be assessed.

Ecotoxicological Implications at the Molecular and Cellular Level in Environmental Organisms (Non-Human, Non-Clinical)

No ecotoxicological studies on Urea, N,N-bis(2-hydroxyethyl)-N'-propyl- were identified. The potential for this compound to cause adverse effects at the molecular and cellular level in non-human environmental organisms has not been evaluated.

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